molecular formula C27H21N5O2S2 B11628283 (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B11628283
M. Wt: 511.6 g/mol
InChI Key: JHAMHIPQKMPUDI-KQWNVCNZSA-N
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Description

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, thiazole, and triazole rings, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with appropriate reagents to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: The compound could be explored for therapeutic applications, particularly if it exhibits bioactivity against specific targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one stands out due to its complex structure, combining multiple heterocyclic rings, which may confer unique reactivity and potential biological activities not seen in simpler compounds.

Properties

Molecular Formula

C27H21N5O2S2

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H21N5O2S2/c1-2-14-34-21-12-10-18(11-13-21)24-19(17-31(29-24)20-7-4-3-5-8-20)16-23-26(33)32-27(36-23)28-25(30-32)22-9-6-15-35-22/h3-13,15-17H,2,14H2,1H3/b23-16-

InChI Key

JHAMHIPQKMPUDI-KQWNVCNZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6

Origin of Product

United States

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